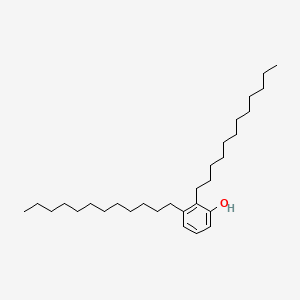

Didodecylphenol

Description

Properties

CAS No. |

25482-47-7 |

|---|---|

Molecular Formula |

C30H54O |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

2,3-didodecylphenol |

InChI |

InChI=1S/C30H54O/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(31)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27,31H,3-22,24,26H2,1-2H3 |

InChI Key |

ILJOIOLSOMYKNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Didodecylphenol: Unveiling a Data-Scarce Compound

for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didodecylphenol, a substituted phenol with two C12 alkyl chains, presents a significant challenge for in-depth technical analysis due to a notable scarcity of publicly available scientific data. While its basic chemical identifiers are cataloged, comprehensive information regarding its physicochemical properties, synthesis, and biological activity remains largely unpublished. This guide consolidates the limited available information and provides a contextual understanding based on the broader class of alkylphenols, highlighting critical data gaps for the scientific community.

Chemical Structure and Identification

This compound is an organic compound characterized by a phenol ring substituted with two dodecyl groups. The precise positioning of these long alkyl chains on the aromatic ring gives rise to various isomers, such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-didodecylphenol. The United States Environmental Protection Agency (EPA) has registered a substance identified as "Phenol, didodecyl-" with the specific IUPAC name 2,3-Didodecylphenol.

The general structure consists of a hydroxyl group attached to a benzene ring, which bears two separate C12H25 alkyl chains. The properties and reactivity of this compound are expected to be influenced by the steric hindrance and electronic effects imparted by the bulky, electron-donating dodecyl groups.

Basic Chemical Data

A summary of the available identifying information for this compound is presented in the table below. It is crucial to note the lack of experimentally determined physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | 2,3-Didodecylphenol | US EPA |

| CAS Number | 25482-47-7 | US EPA |

| Molecular Formula | C30H54O | US EPA |

| Molecular Weight | 430.76 g/mol | US EPA |

Physicochemical Properties

A thorough search of scientific literature and chemical databases did not yield any experimental data for the physicochemical properties of this compound, including its melting point, boiling point, water solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry). Commercial products containing dodecylphenol (a phenol with a single dodecyl chain) are described as dense, viscous, light yellow liquids[1]. While this may offer some indication, the properties of this compound could be significantly different due to its larger molecular weight and the presence of a second alkyl chain.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Applications

While specific applications for this compound are not well-documented, related long-chain alkylphenols, such as dodecylphenol, are utilized as chemical intermediates in various industries. These applications include the production of additives for engine fuels and lubricant oils, manufacturing of formaldehyde resins, and use as technical surfactants[1]. It is plausible that this compound could find utility in similar areas, potentially as a more lipophilic surfactant or as a building block for specialized polymers and resins.

Biological Effects and Signaling Pathways

There is no specific information available regarding the biological activity or potential signaling pathway interactions of this compound. However, the broader class of alkylphenols, including nonylphenol and octylphenol, has been the subject of extensive research due to their environmental persistence and endocrine-disrupting properties[3][4][5][6].

These compounds have been shown to exhibit estrogenic effects, meaning they can mimic the hormone estrogen and potentially interfere with the endocrine systems of wildlife and humans[4][5][6]. The adverse effects linked to some alkylphenols include reproductive and developmental toxicity in aquatic organisms[3]. It is important to stress that these findings relate to other alkylphenols, and the biological impact of this compound has not been reported. Given its structure, any investigation into its biological effects should consider the potential for endocrine disruption.

Conclusion and Future Outlook

This compound remains a compound with a significant lack of characterization in the public scientific domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data on its physicochemical properties, synthesis, and biological activity necessitates foundational research to understand this molecule. Future work should focus on establishing reliable synthetic routes, characterizing its various isomers, and conducting comprehensive toxicological and pharmacological assessments to determine its potential applications and risks. Until such data becomes available, any consideration of this compound in research or development must be approached with caution, relying on inferences from related compounds while acknowledging the substantial knowledge gaps.

References

An In-depth Technical Guide to the Synthesis and Purification of Didodecylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of didodecylphenol, a chemical intermediate with applications in the manufacturing of lubricating oil additives, surfactants, and polymer additives. The information presented is intended for a technical audience and details the chemical processes, experimental protocols, and purification methodologies.

Synthesis of this compound via Friedel-Crafts Alkylation

The primary industrial method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with 1-dodecene. This electrophilic aromatic substitution reaction is typically catalyzed by a solid acid catalyst to facilitate the addition of two dodecyl groups to the phenol ring.

The reaction proceeds through the protonation of the dodecene by the acid catalyst, forming a secondary carbocation. This carbocation then acts as an electrophile, attacking the electron-rich phenol ring, primarily at the ortho and para positions. Due to steric hindrance, the para-substituted product is often favored. A second alkylation event leads to the formation of this compound isomers. Common byproducts include monododecylphenol and other isomeric forms of this compound.

Catalysts: Several solid acid catalysts are effective for this reaction, offering advantages in terms of separation and reusability over traditional homogeneous catalysts like aluminum chloride or sulfuric acid. Commonly employed catalysts include:

-

Ion-Exchange Resins: Macroporous sulfonic acid resins such as Amberlyst-15 are widely used due to their high activity and thermal stability.

-

Zeolites: Large-pore zeolites like H-Beta and H-Mordenite offer shape selectivity and can influence the isomer distribution of the final product.

-

Supported Metal Oxides: Tungsten oxide supported on zirconia (WOx/ZrO2) has also been shown to effectively catalyze the alkylation of phenol with long-chain olefins.

Experimental Protocols

2.1. Synthesis of this compound using Amberlyst-15 Catalyst

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Phenol (99%)

-

1-Dodecene (95%)

-

Amberlyst-15 ion-exchange resin

-

Toluene (anhydrous)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen line)

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C overnight to remove any adsorbed water, which can deactivate the catalyst.

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and dropping funnel. Place a magnetic stir bar in the flask. The setup should be under a gentle flow of nitrogen to maintain an inert atmosphere.

-

Charging Reactants: To the flask, add phenol and toluene. Begin stirring and heat the mixture to the desired reaction temperature (typically between 80°C and 120°C).

-

Addition of Alkene: Once the reaction temperature is stable, slowly add 1-dodecene from the dropping funnel over a period of 1-2 hours. The molar ratio of phenol to 1-dodecene is a critical parameter and is typically in the range of 1:2 to 1:2.5 to favor the formation of the dialkylated product.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for 4-8 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene, dried, and potentially reused.

-

Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator to obtain the crude this compound product as a viscous oil.

2.2. Purification of this compound

The crude product from the synthesis will contain a mixture of this compound isomers, unreacted starting materials, monododecylphenol, and potentially some oligomers of dodecene. A multi-step purification process is typically required.

2.2.1. Vacuum Fractional Distillation

Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.

Equipment:

-

Short-path distillation apparatus or a fractional distillation setup with a Vigreux or packed column

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Begin to slowly apply vacuum, being careful to control any initial bumping.

-

Once a stable vacuum is achieved, begin heating the distillation flask.

-

Collect the fractions based on their boiling points. The initial fractions will contain lower-boiling impurities such as unreacted phenol and 1-dodecene. The monododecylphenol fraction will distill next, followed by the desired this compound isomers.

-

Collect the main fraction corresponding to the boiling point of this compound.

2.2.2. Recrystallization

For obtaining high-purity this compound, recrystallization can be employed.

Procedure:

-

Dissolve the this compound fraction obtained from distillation in a minimal amount of a suitable hot solvent. A non-polar solvent such as heptane or a mixture of solvents like ethanol/water can be effective.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Data Presentation

Table 1: Representative Reaction Conditions for this compound Synthesis

| Parameter | Value |

| Catalyst | Amberlyst-15 |

| Phenol to 1-Dodecene Molar Ratio | 1 : 2.2 |

| Catalyst Loading (% w/w of reactants) | 10% |

| Reaction Temperature | 100°C |

| Reaction Time | 6 hours |

| Solvent | Toluene |

Table 2: Hypothetical Product Distribution from Crude Reaction Mixture (Determined by GC-MS)

| Compound | Percentage (%) |

| Unreacted Phenol | < 5 |

| Unreacted 1-Dodecene | < 5 |

| Monododecylphenol Isomers | 15 - 25 |

| This compound Isomers | 60 - 75 |

| Higher Alkylated Phenols/Byproducts | < 10 |

Table 3: Physical Properties of Purified this compound

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C30H54O |

| Molecular Weight | 430.76 g/mol |

| Boiling Point | > 200°C at reduced pressure |

| Purity (after purification) | > 98% |

Visualization of Workflows

Caption: Experimental workflow for the synthesis of this compound.

Caption: Purification workflow for this compound.

An In-depth Technical Guide on Didodecylphenol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on didodecylphenol.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to molecular modeling.

| Property | Value |

| Molecular Formula | C30H54O |

| Molecular Weight | 430.76 g/mol [1] |

| CAS Number | 25482-47-7[1] |

| IUPAC Name | 2,3-Didodecylphenol[1] |

This structured presentation of data allows for rapid access to key information, facilitating its use in experimental design and data analysis. The provided CAS number is a unique identifier that can be used to retrieve further information from chemical databases.

References

Spectroscopic Analysis of 4-Dodecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-dodecylphenol, a compound of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-dodecylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Due to the limited public availability of a fully assigned experimental spectrum for 4-dodecylphenol, the following table presents predicted chemical shifts based on the analysis of similar alkylphenols. The spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl group, and the long aliphatic dodecyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 2H | Aromatic Protons (ortho to -OH) |

| ~6.7-6.9 | Doublet | 2H | Aromatic Protons (meta to -OH) |

| ~4.5-5.5 | Singlet (broad) | 1H | Phenolic Hydroxyl (-OH) |

| ~2.5 | Triplet | 2H | Methylene (-CH₂-) attached to the aromatic ring |

| ~1.5-1.6 | Multiplet | 2H | Methylene (-CH₂-) beta to the aromatic ring |

| ~1.2-1.4 | Multiplet (broad) | 18H | Methylene (-CH₂-) groups of the dodecyl chain |

| ~0.9 | Triplet | 3H | Terminal Methyl (-CH₃) group |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~154 | C-OH (aromatic carbon attached to hydroxyl) |

| ~130 | C-C₁₂H₂₅ (aromatic carbon attached to the dodecyl chain) |

| ~129 | CH (aromatic carbons ortho to -OH) |

| ~115 | CH (aromatic carbons meta to -OH) |

| ~35 | -CH₂- attached to the aromatic ring |

| ~32 | Various -CH₂- carbons in the dodecyl chain |

| ~29 | Various -CH₂- carbons in the dodecyl chain |

| ~23 | -CH₂- adjacent to the terminal methyl group |

| ~14 | Terminal -CH₃ group |

Infrared (IR) Spectroscopy

The IR spectrum of 4-dodecylphenol is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group, as well as absorptions from the aromatic ring and the aliphatic chain.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H Stretch (phenolic hydroxyl) |

| ~3020-3100 | Medium | C-H Stretch (aromatic) |

| ~2850-2960 | Strong | C-H Stretch (aliphatic) |

| ~1610, 1510, 1470 | Medium-Strong | C=C Stretch (aromatic ring) |

| ~1230 | Strong | C-O Stretch (phenol) |

| ~830 | Strong | C-H Bend (para-disubstituted aromatic ring) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-dodecylphenol shows a prominent molecular ion peak and characteristic fragmentation patterns.[2]

| m/z | Relative Intensity | Assignment |

| 262 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [C₇H₇O]⁺ (Benzylic cleavage, hydroxytropylium ion) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43, 57, 71, etc. | Moderate | Fragments from the aliphatic dodecyl chain |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and data interpretation.

NMR Spectroscopy

Sample Preparation: A small amount of 4-dodecylphenol (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a chemical shift reference at 0 ppm.

¹H NMR Spectroscopy Protocol:

-

The prepared sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton NMR experiment is performed.

-

The free induction decay (FID) signal is acquired.

-

A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to TMS.

-

Integration of the peaks is performed to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

A carbon-13 NMR experiment is set up. This typically involves proton decoupling to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

The acquired FID is processed similarly to the ¹H NMR experiment to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample like 4-dodecylphenol, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

FTIR Spectroscopy Protocol:

-

A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any atmospheric or instrumental interferences.

-

The liquid sample is applied to the ATR crystal, ensuring good contact.

-

The sample spectrum is then recorded.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of 4-dodecylphenol is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

A small volume of the solution (typically 1 µL) is injected into the gas chromatograph.

GC-MS Protocol:

-

The sample is vaporized in the heated injector of the GC.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

As 4-dodecylphenol elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-dodecylphenol.

Caption: General workflow for the spectroscopic analysis of 4-dodecylphenol.

References

An In-depth Technical Guide to the Solubility of Didodecylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Didodecylphenol and Its Expected Solubility

This compound is an organic compound characterized by a phenol group substituted with two dodecyl chains. Its molecular structure, featuring a polar phenolic head and two long, non-polar alkyl tails, dictates its solubility behavior. Following the principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents like water and high solubility in non-polar and moderately polar organic solvents.[1][2] The long alkyl chains contribute significantly to its hydrophobic character, making it readily soluble in hydrocarbons and other organic media where van der Waals forces are the predominant intermolecular interactions.[1]

Qualitative Solubility Profile

Based on the solubility characteristics of similar long-chain alkylphenols, the following qualitative solubility profile for this compound can be anticipated:

-

High Solubility: In non-polar aliphatic and aromatic hydrocarbons such as hexane, heptane, toluene, and benzene. The long dodecyl chains will interact favorably with these non-polar solvent molecules.[1]

-

Good to Moderate Solubility: In moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated hydrocarbons (e.g., dichloromethane, chloroform).

-

Moderate to Low Solubility: In polar aprotic solvents such as acetone and ethyl acetate. While these solvents have a polar character, the large non-polar part of the this compound molecule will limit its solubility.[1]

-

Low to Insoluble: In polar protic solvents like lower alcohols (methanol, ethanol) and water. The strong hydrogen bonding network in these solvents would be disrupted by the large, non-polar alkyl groups of this compound, making dissolution energetically unfavorable.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered sample.

-

-

Quantification of Solute:

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has evaporated, weigh the volumetric flask containing the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the flask.

-

Alternatively, the concentration of this compound in the filtered sample can be determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry, after creating a calibration curve with standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) using the following formula:

Solubility (g/L) = Mass of dissolved this compound (g) / Volume of the filtered sample (L)

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on its expected properties and experimental verification.

References

The Thermal Fortitude of Didodecylphenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecylphenol, a long-chain alkylphenol, is a versatile molecule utilized across various industries, notably as an antioxidant and stabilizer in polymers, lubricants, and potentially in specialized pharmaceutical formulations. Its efficacy in these roles is intrinsically linked to its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound and structurally similar long-chain alkylphenols. Due to a scarcity of publicly available, specific quantitative data for this compound, this guide synthesizes information from related compounds and the well-established principles of hindered phenolic antioxidant chemistry to present a robust and scientifically grounded resource. This document details typical thermal decomposition characteristics, proposes a likely degradation pathway, and outlines a standardized experimental protocol for thermogravimetric analysis (TGA).

Introduction

This compound belongs to the class of alkylphenols, characterized by a phenol ring substituted with a long alkyl chain, in this case, a dodecyl group. This lipophilic side chain enhances its solubility in nonpolar matrices, making it an effective additive in a variety of organic materials. The primary function of this compound in many applications is to mitigate thermo-oxidative degradation. The phenolic hydroxyl group is the active site, capable of donating a hydrogen atom to scavenge free radicals, thereby terminating the chain reactions of oxidation that lead to material degradation.[1][2][3] Understanding the temperature limits at which this compound remains effective and the nature of its decomposition products is critical for predicting its performance, ensuring product stability, and assessing any potential safety concerns.

Thermal Stability of Long-Chain Alkylphenols

Direct, publicly accessible thermogravimetric analysis (TGA) data for this compound is limited. However, by examining data for other long-chain alkylphenols such as nonylphenol and octylphenol, and considering the general behavior of hindered phenolic antioxidants, a representative thermal stability profile can be inferred. The long alkyl chain of this compound is expected to influence its volatility and decomposition characteristics.

Table 1: Representative Thermal Stability Data for Long-Chain Alkylphenols

| Parameter | Typical Value Range | Notes |

| Onset of Decomposition (Tonset) | 200 - 280 °C | The temperature at which significant weight loss begins. This can vary based on the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere). |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | The temperature at which the rate of weight loss is highest, as indicated by the peak of the derivative thermogravimetric (DTG) curve. |

| Boiling Point | 310 - 335 °C | While not a direct measure of decomposition, the boiling point indicates the temperature at which the substance transitions to the gas phase, which can contribute to mass loss in an open TGA system.[4] |

| Final Residue at 600 °C (Inert Atmosphere) | < 5% | In an inert atmosphere (e.g., nitrogen), the degradation of organic molecules like this compound is expected to leave a small amount of carbonaceous residue. |

Disclaimer: The data presented in Table 1 are generalized values for long-chain alkylphenols and should be considered as an estimation for this compound. Experimental determination is necessary for precise values.

Proposed Thermal Degradation Pathway of this compound

The thermal degradation of this compound, particularly in the presence of oxygen, is expected to follow the established mechanism of hindered phenolic antioxidants. The process is initiated by the homolytic cleavage of the O-H bond in the phenolic hydroxyl group, which has a lower bond dissociation energy compared to C-H or C-C bonds in the molecule.

The antioxidant action and subsequent degradation can be summarized in the following key steps:

-

Hydrogen Atom Transfer: this compound donates the hydrogen atom from its hydroxyl group to a free radical (R•), neutralizing it and preventing it from attacking the surrounding material. This process forms a stable phenoxy radical.[5]

-

Phenoxy Radical Stabilization: The resulting didodecylphenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stability prevents the phenoxy radical from initiating new degradation chains.

-

Radical-Radical Termination: Two phenoxy radicals can react with each other to form non-radical products, such as quinone-methides or biphenolic compounds, effectively terminating the degradation process.

-

Further Degradation at Higher Temperatures: At more extreme temperatures, the dodecyl chain can undergo scission, leading to the formation of smaller volatile hydrocarbon fragments. The phenol ring itself can also cleave, though this requires significantly more energy.

The following diagram illustrates the proposed initial stages of the antioxidant mechanism and degradation of this compound.

References

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 3. partinchem.com [partinchem.com]

- 4. 4-n-Dodecylphenol | CAS#:104-43-8 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

Didodecylphenol: A Comprehensive Technical Guide to its CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and safety information for didodecylphenol. The following sections detail its chemical identity, physicochemical properties, toxicological profile, and environmental impact. This document is intended to serve as a core resource for professionals working with this compound, offering readily accessible data and illustrative workflows for safety and handling.

Chemical Identification and Properties

This compound is a chemical compound that belongs to the alkylphenol family. It is characterized by a phenol ring substituted with two dodecyl groups. The specific isomer and the branched or linear nature of the dodecyl chains can vary, leading to different CAS numbers for related substances. The primary CAS number for the general this compound is provided below.

CAS Number: 25482-47-7[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in various experimental and environmental settings. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H54O | [1] |

| Molecular Weight | 430.76 g/mol | [1] |

| Appearance | Viscous oily liquid at 20°C | [2] |

| Vapor Pressure | 0.009 Pa at 20°C | [2] |

| Water Solubility | 31 µg/L at 22°C (for main components); 2.1 mg/L (for bulk commercial material) | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 7.14 | [2] |

Safety and Toxicology

The safety profile of this compound is a critical consideration for its handling and use in research and development. The compound is classified as hazardous, with the potential to cause severe skin and eye damage and suspected reproductive toxicity.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |

| Reproductive Toxicity | 1B/2 | May damage fertility or the unborn child |

| Acute Aquatic Hazard | 1 | Very toxic to aquatic life |

| Chronic Aquatic Hazard | 1 | Very toxic to aquatic life with long lasting effects |

Source:[3]

Toxicological Data

The following table summarizes key toxicological endpoints for dodecylphenol and its branched isomers, which are often used as read-across data.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | [3] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2,000 mg/kg | [3][4] |

| Skin Irritation | Rabbit | Dermal | Corrosive | [3][4] |

| Eye Irritation | Rabbit | Ocular | Corrosive | [3][4] |

Experimental Protocols

Detailed experimental protocols for toxicological and environmental fate studies are often based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for key experiments.

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance.

Environmental Fate: Biodegradation (Representative Protocol)

This workflow illustrates the steps in assessing the biodegradability of this compound in an aquatic environment.

Environmental Fate and Ecotoxicity

This compound is not readily biodegradable and has the potential to persist in the environment, particularly in soil and sediment.[2] It is also very toxic to aquatic life with long-lasting effects.

Environmental Fate Data

| Parameter | Value | Reference |

| Biodegradation | Not readily or inherently biodegradable | [2] |

| Bioaccumulation | Fish bioconcentration factor (BCF) = 823 | [2] |

| Environmental Distribution | Expected to partition mainly to soil and sediment | [2] |

Ecotoxicity Data

| Endpoint | Species | Value | Reference |

| Acute Aquatic Toxicity | - | Very toxic to aquatic organisms | [2][3] |

| Predicted No-Effect Concentration (PNEC) | Freshwater aquatic organisms | 0.04 µg/L | [2] |

Handling and Safety Precautions

Due to its hazardous properties, strict safety measures must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or coveralls.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship of Safety Data and Handling Procedures

The following diagram illustrates the logical flow from the inherent properties of this compound to the required safety and handling protocols.

References

Commercial Sources and Suppliers of High-Purity Didodecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, analytical methodologies, and biological context of high-purity didodecylphenol. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their studies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a number of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The available forms typically include various isomers and mixtures. Below is a summary of prominent suppliers and their product specifications.

It is important for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier | Product Name/CAS Number | Purity/Content | Key Specifications |

| BOC Sciences | This compound (CAS: 25482-47-7) | Inquiry required | Main Product, Molecular Formula: C30H54O[] |

| Chiron (distributed by ESSLAB) | 2-n-Dodecylphenol | Analytical reference material | Sold as a standard in isooctane (1000 µg/mL)[2] |

| Dotachem | Dodecylphenol (CAS: 121158-58-5) | ≥95% | Water: ≤0.5%, Phenol: ≤0.2%, Nonyl Phenol: ≤0.1%[3][4] |

| Sigma-Aldrich (distributor) | 4-Dodecylphenol, mixture of isomers (CAS: 27193-86-8) | Not specified, sold as a viscous liquid | For practical purposes, concentration may be considered 100% |

Experimental Protocols: Purity Determination

The purity of this compound is critical for research applications, particularly in drug development where impurities can have unintended biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of alkylphenols.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general method for the analysis of dodecylphenol and can be adapted for this compound.

Objective: To determine the purity of a this compound sample and quantify impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used, where the nonpolar stationary phase retains the hydrophobic alkylphenol. A polar mobile phase is used to elute the compounds, with more polar compounds eluting first. Detection is typically performed using a UV detector.

Materials and Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound sample

-

HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid.[5] The exact ratio may need to be optimized for the specific isomer of this compound.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water with 0.1% phosphoric acid (isocratic or gradient)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector Wavelength: 275 nm (phenolic absorbance maximum)

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Calculate the purity by expressing the concentration of the main peak as a percentage of the total peak area of all components in the chromatogram.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.

Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes, fragments, and detects the molecules, providing a unique mass spectrum for identification. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic performance.

Materials and Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

This compound sample

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

High-purity helium gas

-

Anhydrous solvent (e.g., dichloromethane)

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a vial.

-

Dissolve the sample in a small volume of anhydrous dichloromethane (e.g., 100 µL).

-

Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.

-

-

GC-MS Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-600 amu

-

-

Analysis: Inject the derivatized sample into the GC-MS system.

-

Data Analysis:

-

Identify the main this compound peak based on its retention time and mass spectrum.

-

Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

-

Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Signaling Pathways and Biological Context

This compound, like other long-chain alkylphenols, is recognized as a xenoestrogen.[6] This means it can mimic the effects of the natural estrogen, 17β-estradiol, by binding to and activating the estrogen receptor (ER).[6] The estrogenic activity of alkylphenols is dependent on the structure of the alkyl chain and its position on the phenol ring, with para-substituted isomers generally showing the highest activity.[7]

The binding of this compound to the estrogen receptor can initiate a signaling cascade that is normally triggered by estradiol. This can lead to the modulation of gene expression, potentially impacting cellular processes such as proliferation and differentiation. For researchers in drug development, understanding this estrogenic activity is crucial, as it can represent an off-target effect that could have significant physiological consequences.

Estrogenic Signaling Pathway of this compound

The following diagram illustrates the general mechanism of action for this compound as a xenoestrogen.

Caption: Estrogenic signaling pathway initiated by this compound.

Experimental Workflow for Sourcing and Qualification

The logical workflow for a researcher sourcing high-purity this compound for drug development studies involves several key stages, from initial supplier identification to final qualification for use in experiments.

Caption: Workflow for sourcing and qualifying high-purity this compound.

References

- 2. library.dphen1.com [library.dphen1.com]

- 3. af.dotachem.com [af.dotachem.com]

- 4. fr.dotachem.com [fr.dotachem.com]

- 5. Separation of 4-Dodecylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Branched vs. Linear Didodecylphenol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol (DDDP), an alkylphenol with two dodecyl chains, is a versatile molecule with significant applications in various industrial and research sectors. Its utility primarily stems from its amphiphilic nature, antioxidant properties, and its role as a chemical intermediate. The performance of DDDP is intrinsically linked to the isomeric structure of its dodecyl groups, which can be either linear or branched. This technical guide provides an in-depth exploration of the core differences between branched and linear this compound isomers, focusing on their synthesis, physicochemical properties, and potential performance characteristics. Due to the limited direct comparative data on this compound isomers, this guide will also draw upon analogous information from other alkylphenols to infer potential trends and guide further research.

Synthesis of this compound Isomers

The synthesis of this compound isomers typically involves the alkylation of phenol with dodecene. The structure of the resulting isomer—linear or branched—is determined by the choice of the dodecene isomer and the reaction conditions.

Synthesis of Branched this compound

Branched this compound is generally synthesized using a branched dodecene isomer, often derived from the oligomerization of propylene.

Experimental Protocol: Friedel-Crafts Alkylation for Branched this compound

-

Reactants: Phenol, branched dodecene (e.g., tetrapropylene), and a Lewis acid catalyst (e.g., AlCl₃, BF₃) or a solid acid catalyst.

-

Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.

-

Procedure:

-

Phenol is charged into the reaction flask and heated to the desired reaction temperature (typically 50-150 °C).

-

The catalyst is added to the phenol.

-

Branched dodecene is added dropwise to the phenol-catalyst mixture with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

The reaction mixture is stirred for several hours until the desired conversion is achieved. Reaction progress can be monitored by techniques like Gas Chromatography (GC).

-

Upon completion, the catalyst is deactivated and removed. For example, AlCl₃ can be quenched with water and the resulting aluminum hydroxide filtered off.

-

The product is then purified by vacuum distillation to remove unreacted phenol and other impurities.

-

Synthesis of Linear this compound

The synthesis of linear this compound requires the use of a linear dodecene isomer (e.g., 1-dodecene).

Experimental Protocol: Friedel-Crafts Alkylation for Linear this compound

-

Reactants: Phenol, 1-dodecene, and a suitable catalyst. Shape-selective catalysts like certain zeolites can favor the formation of the para-substituted linear isomer.

-

Apparatus: Similar to the synthesis of branched this compound.

-

Procedure:

-

The reaction setup and initial steps are analogous to the branched isomer synthesis.

-

The choice of catalyst is crucial to control regioselectivity and minimize side reactions.

-

The reaction conditions (temperature, pressure, and stirring speed) are optimized to favor the desired linear isomer.

-

Work-up and purification steps are similar to those for the branched isomer.

-

Physicochemical Properties

| Property | Branched Dodecylphenol (Mixed Isomers) | Linear 4-Dodecylphenol | Linear 2-Dodecylphenol |

| Molecular Formula | C₁₈H₃₀O | C₁₈H₃₀O | C₁₈H₃₀O |

| Molecular Weight | 262.43 g/mol | 262.43 g/mol | 262.43 g/mol |

| Appearance | Viscous liquid | Straw-colored liquid with a phenolic odor | - |

| Boiling Point | 310-335 °C | - | - |

| Density | 0.94 g/mL at 25 °C | - | - |

| Refractive Index | n20/D 1.503 | - | - |

| Water Solubility | Low (Bulk commercial material: 2.1 mg/L)[1] | - | - |

| Log Kow | 7.14[1] | - | - |

| Vapor Pressure | 0.009 Pa at 20°C[1] | - | - |

Inferred Trends for this compound:

-

Boiling and Melting Points: Linear isomers are expected to have higher boiling and melting points due to more efficient packing and stronger van der Waals forces.

-

Viscosity: Branched isomers are likely to exhibit lower viscosity.

-

Solubility: The difference in solubility in various solvents is expected, with branching potentially increasing solubility in some non-polar solvents.

Performance and Applications

The isomeric structure of this compound has a profound impact on its performance in key applications, particularly as a lubricant additive and an antioxidant.

Lubricant Additives

Didodecylphenols are precursors to additives that provide detergency, antioxidant, and anti-wear properties to lubricating oils.[1]

-

Branched Isomers: The bulky, branched alkyl chains can provide good thermal and oxidative stability. The branching can also influence the solubility and dispersancy of the resulting additives in the base oil.

-

Linear Isomers: Linear alkyl chains may lead to better interaction with metal surfaces, potentially offering enhanced anti-wear and friction-reducing properties. However, their lower thermal stability compared to some highly branched structures could be a limitation in high-temperature applications.

Antioxidants in Polymers

Phenolic compounds, including this compound, act as primary antioxidants by donating a hydrogen atom to free radicals, thereby terminating the degradation chain reactions in polymers.

-

Steric Hindrance: The degree of branching around the hydroxyl group is a critical factor. Bulky branched groups can enhance the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.

-

Mobility: The mobility of the antioxidant within the polymer matrix is also important. A study on phenolic antioxidants in polyethylene showed that migration rates can be influenced by the polymer's crystallinity (linear vs. branched polyethylene).[2] While this study focused on the polymer structure, it highlights the importance of the interplay between the additive's structure and the matrix. It can be inferred that the more compact structure of a branched this compound might have different diffusion characteristics within a polymer compared to a linear isomer.

Experimental Protocols for Performance Evaluation

To quantitatively compare the performance of branched and linear this compound isomers, standardized experimental protocols are essential.

Evaluation of Antioxidant Activity

Several in vitro assays can be used to assess the radical scavenging activity of phenolic compounds.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution in methanol, methanol, and the this compound isomer to be tested.

-

Procedure:

-

Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

In a microplate or cuvette, mix a defined volume of the DPPH solution with a small volume of the test compound solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

-

A control (DPPH solution with solvent) is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (concentration of the antioxidant required to inhibit 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

-

Evaluation of Oxidative Stability in Lubricants

Experimental Protocol: Bulk Oil Oxidation Test (modified from IP-48 method) [3]

-

Principle: This test evaluates the resistance of a lubricant to oxidation under controlled conditions of temperature, aeration, and in the presence of a catalyst.

-

Apparatus: Oxidation cell, heating bath, air supply with a flowmeter, and a condenser.

-

Procedure:

-

Prepare lubricant samples by blending a base oil with a specified concentration of the linear or branched this compound isomer. A control sample with no additive should also be prepared.

-

Place a known weight of the lubricant sample into the oxidation cell.

-

Add a metal catalyst (e.g., copper and iron wires) to simulate engine conditions.

-

Heat the cell to the test temperature (e.g., 150-200 °C) while bubbling a controlled flow of dry air through the sample.

-

Run the test for a specified duration (e.g., 48-100 hours).

-

After the test, analyze the aged oil for signs of oxidation, such as:

-

Increase in Viscosity: Measured using a viscometer.

-

Increase in Total Acid Number (TAN): Determined by titration.

-

Formation of Insolubles (Sludge): Measured by filtration.

-

FTIR Analysis: To detect the formation of oxidation products like carbonyl compounds.

-

-

Visualization of Research Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of branched and linear this compound isomers for a specific application.

References

Environmental Fate and Biodegradability of Didodecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol (DDP) is a member of the long-chain alkylphenol group, characterized by a phenol ring substituted with a C12 alkyl chain. These substances are primarily used as intermediates in the manufacturing of lubricant additives, phenolic resins for printing inks and tires, and as surfactants. Due to their widespread industrial applications, understanding the environmental fate and biodegradability of this compound is crucial for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of DDP's behavior in the environment, its biodegradability, and its potential for bioaccumulation and toxicity.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. This compound is a complex mixture of isomers, and its properties can vary. However, key values for para-C12-alkylphenols provide a strong indication of its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O | - |

| Molecular Weight | 262.43 g/mol | - |

| Water Solubility | 31 µg/L (for main components) | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 7.14 | [1] |

| Vapour Pressure | 0.009 Pa at 20°C | [1] |

Table 1: Physicochemical Properties of para-C12-Alkylphenols.

The high log Kow value and low water solubility indicate a strong tendency for this compound to partition from water into organic matrices such as soil, sediment, and biota.[1] Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental fate process.

Environmental Fate

Partitioning and Distribution

Upon release into the environment, this compound is expected to predominantly partition to soil and sediment.[1] Its strong hydrophobicity, indicated by the high log Kow, drives this partitioning behavior. Atmospheric transport is considered negligible due to its low vapor pressure.[1]

Persistence and Biodegradation

Studies on para-C12-alkylphenols, including this compound, indicate that they are not readily or inherently biodegradable.[1] This suggests that their microbial degradation in the environment is a slow process, leading to their persistence, particularly in soil and sediment compartments.[1]

| Test Type | Result | Conclusion | Reference |

| Ready Biodegradability (OECD 301) | Not readily biodegradable | Persistent in the environment | [1] |

Table 2: Summary of Biodegradability Data for para-C12-Alkylphenols.

Bioaccumulation

The high lipophilicity of this compound suggests a potential for bioaccumulation in aquatic organisms. A measured fish bioconcentration factor (BCF) of 823 has been reported for para-C12-alkylphenols, confirming its tendency to accumulate in fish tissues.[1]

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | 823 | Fish (unspecified) | [1] |

Table 3: Bioaccumulation Data for para-C12-Alkylphenols.

Ecotoxicity

This compound is classified as acutely toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] The Predicted No-Effect Concentration (PNEC) for freshwater aquatic organisms has been established at a very low level, indicating a high potential for aquatic toxicity.

| Trophic Level | Endpoint | Value | Species | Reference |

| Fish | 96-hour LC50 | 4600 µg/L | Pimephales promelas (Fathead minnow) (for Nonylphenol) | |

| Invertebrates | 48-hour EC50 | 190 - 1200 µg/L | Daphnia magna (for Nonylphenol) | |

| Algae | 72-hour EC50 | 56.3 µg/L | Scenedesmus subspicatus (for Nonylphenol) | [2] |

| Overall | PNEC (freshwater) | 0.04 µg/L | - | [1] |

Experimental Protocols

Ready Biodegradability - OECD 301

The assessment of ready biodegradability is typically conducted following the OECD 301 guideline. Several methods exist within this guideline, such as the CO2 Evolution Test (OECD 301 B) or the Closed Bottle Test (OECD 301 D).

Principle of the Closed Bottle Test (OECD 301 D): A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The test is carried out in completely filled, closed bottles in the dark at a constant temperature. The degradation is followed by determining the decrease in dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for the oxygen uptake by the blank inoculum, is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if the percentage of biodegradation is >60% within a 10-day window, which starts when the biodegradation has reached 10% of the ThOD.[3]

Bioconcentration in Fish - OECD 305

The bioconcentration factor (BCF) is determined according to the OECD 305 test guideline.

Principle of the Flow-through Fish Test (OECD 305): This test consists of two phases: the exposure (uptake) and post-exposure (depuration) phases. During the uptake phase, fish of a single species are exposed to the test substance at one or more concentrations in a flow-through system. The concentration of the test substance in the fish and in the water is measured at regular intervals. After the uptake phase, the fish are transferred to a clean water environment for the depuration phase, and the decrease in the test substance concentration in the fish is monitored. The bioconcentration factor is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.[4][5]

Adsorption/Desorption - OECD 106

The potential for a substance to adsorb to soil and sediment is evaluated using the OECD 106 guideline.

Principle of the Batch Equilibrium Method (OECD 106): A solution of the test substance of known concentration is added to a soil or sediment sample of known dry weight in a centrifuge tube. The mixture is agitated for a defined period to reach equilibrium. After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the solid phase is calculated from the difference between the initial and final concentrations in the aqueous solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.[6][7]

Visualizations

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. circabc.europa.eu [circabc.europa.eu]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Didodecylphenol as an Antioxidant in Lubricating Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol is a hindered phenolic antioxidant widely utilized in the formulation of lubricating oils to enhance their oxidative stability and extend their service life. As a primary antioxidant, it functions as a radical scavenger, effectively interrupting the auto-oxidation cascade of the lubricant base oil. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in lubricating oils.

Antioxidant Mechanism of this compound

Lubricating oils are susceptible to oxidation at elevated temperatures in the presence of oxygen and metal catalysts, leading to the formation of harmful sludge, varnish, and corrosive acids. This degradation process proceeds via a free radical chain reaction. This compound, a type of hindered phenol, disrupts this cycle by donating a hydrogen atom from its hydroxyl group to reactive peroxy radicals (ROO•). This process neutralizes the highly reactive peroxy radical, forming a more stable hydroperoxide and a resonance-stabilized phenoxy radical. The steric hindrance provided by the bulky alkyl groups (dodecyl groups) on the phenol ring enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.

// Nodes ROO [label="Peroxy Radical (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDP_OH [label="this compound (ArOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide (ROOH)", fillcolor="#FBBC05", fontcolor="#202124"]; DDP_O [label="Stable Phenoxy Radical (ArO•)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RH [label="Lubricant Molecule (RH)", fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Alkyl Radical (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="Oxygen (O2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RH -> R [label="+ Initiator"]; R -> ROO [label="+ O2"]; ROO -> ROOH [label="+ this compound (ArOH)"]; DDP_OH -> DDP_O [label="Donates H•"]; ROO -> R [label="+ RH (Propagation)"];

// Invisible edges for layout {rank=same; ROO; DDP_OH;} {rank=same; ROOH; DDP_O;} } dot

Caption: Antioxidant mechanism of this compound.

Data Presentation

The following tables summarize representative quantitative data on the performance of hindered phenolic antioxidants, similar to this compound, in lubricating oils. This data is intended to be illustrative of the expected performance improvements.

Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

| Sample | Antioxidant Concentration (% w/w) | RPVOT Induction Time (minutes) |

| Base Oil (Group II Mineral Oil) | 0.0 | 25 |

| Base Oil + this compound | 0.5 | 250 |

| Base Oil + this compound | 1.0 | 450 |

Table 2: Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

| Sample | Antioxidant Concentration (% w/w) | Oxidation Induction Time (OIT) @ 200°C (minutes) |

| Base Oil (PAO 4) | 0.0 | 5 |

| Base Oil + this compound | 0.5 | 45 |

| Base Oil + this compound | 1.0 | 85 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antioxidant performance of this compound are provided below.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard Method: ASTM D2272

Objective: To evaluate the oxidation stability of a lubricating oil in the presence of water and a copper catalyst coil under pressurized oxygen at a specified temperature.

Materials:

-

Lubricating base oil

-

This compound

-

Distilled water

-

Copper catalyst coil

-

Oxygen (99.5% purity)

-

RPVOT apparatus

Procedure:

-

Prepare a blend of the lubricating base oil with the desired concentration of this compound (e.g., 0.5% w/w).

-

Place a 50 g sample of the oil blend and 5 g of distilled water into the pressure vessel.

-

Add a polished copper catalyst coil to the vessel.

-

Seal the pressure vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.

-

Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.

-

Continuously monitor the pressure inside the vessel.

-

The test is complete when the pressure drops by 175 kPa from the maximum pressure reached.

-

Record the time in minutes from the start of the test to this pressure drop as the RPVOT induction time.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Oil Blend\n(Base Oil + this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample, Water, and\nCopper Catalyst into Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressurize [label="Seal and Pressurize\nwith Oxygen (620 kPa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat to 150°C and\nRotate at 100 rpm", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; check [label="Pressure Drop > 175 kPa?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record Time (minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> load; load -> pressurize; pressurize -> heat; heat -> monitor; monitor -> check; check -> monitor [label="No"]; check -> record [label="Yes"]; record -> end; } dot

Caption: RPVOT experimental workflow.

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC)

Standard Method: ASTM D6186

Objective: To determine the oxidation induction time (OIT) of a lubricating oil by measuring the heat flow from the sample under high pressure oxygen at a constant temperature.

Materials:

-

Lubricating base oil

-

This compound

-

PDSC instrument

-

Aluminum sample pans

-

Oxygen (99.5% purity)

Procedure:

-

Prepare a blend of the lubricating base oil with the desired concentration of this compound (e.g., 0.5% w/w).

-

Place a small, accurately weighed sample (2-3 mg) into an aluminum sample pan.

-

Place the sample pan and an empty reference pan into the PDSC cell.

-

Seal the cell and pressurize with oxygen to 3.5 MPa (500 psi).

-

Rapidly heat the cell to the isothermal test temperature (e.g., 200°C).

-

Hold the sample at the test temperature and monitor the heat flow.

-

The onset of a sharp exothermic peak indicates the beginning of oxidation.

-

The time from the initial exposure to oxygen at temperature to the onset of the exothermic peak is recorded as the Oxidation Induction Time (OIT).

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Oil Blend\n(Base Oil + this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample (2-3 mg)\ninto PDSC Pan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Place Sample and Reference\nPans in Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressurize [label="Seal and Pressurize\nwith Oxygen (3.5 MPa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat to Isothermal\nTemperature (e.g., 200°C)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Heat Flow", fillcolor="#FBBC05", fontcolor="#202124"]; detect [label="Detect Onset of\nExothermic Peak", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record Oxidation\nInduction Time (OIT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> load; load -> setup; setup -> pressurize; pressurize -> heat; heat -> monitor; monitor -> detect; detect -> record; record -> end; } dot

Caption: PDSC experimental workflow.

Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy

Standard Method: ASTM E2412

Objective: To monitor the degradation of the lubricating oil by identifying the formation of oxidation products.

Materials:

-

FTIR spectrometer with a transmission cell (e.g., ZnSe)

-

New oil sample (baseline)

-

Aged oil samples (from oxidation tests or in-service)

Procedure:

-

Obtain a background spectrum of the empty FTIR sample compartment.

-

Record the FTIR spectrum of the new, un-aged lubricating oil containing this compound. This serves as the baseline.

-

For each aged oil sample, clean the transmission cell and record its FTIR spectrum.

-

Subtract the spectrum of the new oil from the spectrum of each aged oil to obtain a difference spectrum.

-

Monitor the growth of peaks in the carbonyl region (around 1700-1750 cm⁻¹) which indicates the formation of oxidation products like ketones, aldehydes, and carboxylic acids.

-

The rate of increase in the carbonyl peak area can be trended over time to assess the rate of oxidation.

Protocol 4: Linear Sweep Voltammetry (LSV)

Standard Method: ASTM D6971

Objective: To quantify the remaining concentration of phenolic antioxidants in new or in-service lubricating oils.

Materials:

-

Voltammetric analyzer

-

Working electrode (e.g., glassy carbon), reference electrode, and counter electrode

-

Electrolyte solution

-

New and in-service oil samples

Procedure:

-

Prepare a solution by mixing a known quantity of the oil sample with the electrolyte solution.

-

Place the electrodes into the solution.

-

Apply a linearly increasing voltage ramp to the working electrode and measure the resulting current.

-

The oxidation of the phenolic antioxidant will produce a current peak at a specific voltage.

-

The height or area of this peak is proportional to the concentration of the antioxidant.

-

By comparing the peak size of an in-service oil to that of the new oil, the percentage of remaining antioxidant can be determined.

Conclusion

This compound is an effective antioxidant for enhancing the oxidative stability of lubricating oils. The protocols outlined in this document provide standardized methods for evaluating its performance. By employing these techniques, researchers and formulators can accurately assess the efficacy of this compound and optimize lubricant formulations for extended life and improved performance.

Application of Didodecylphenol in the Production of Fuel Additives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol, a C12 alkylphenol, is a key intermediate in the synthesis of high-performance fuel additives, particularly ashless dispersants and detergents for gasoline and diesel fuels. Its long dodecyl chain provides excellent oil solubility, while the phenolic head group offers a reactive site for further chemical modification. These additives play a crucial role in maintaining engine cleanliness, improving fuel efficiency, and reducing harmful emissions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based fuel additives.

Application Notes

This compound is primarily used as a precursor for the synthesis of Mannich base detergents. These additives are effective in controlling deposit formation in various parts of an internal combustion engine, including fuel injectors, intake valves, and combustion chambers. The lipophilic dodecyl group ensures the additive remains dissolved in the fuel, while the polar amine group, introduced during the Mannich reaction, is responsible for dispersing sludge and varnish particles, preventing their agglomeration and deposition on engine surfaces.

The typical treat rate for this compound-based Mannich base additives in fuel compositions ranges from 10 to 1,000 parts per million (ppm) by weight, with common concentrations being between 80 and 500 ppm.[1] The final concentration is optimized based on the base fuel quality and the desired performance level.

Key Applications:

-

Gasoline Direct Injection (GDI) Engines: To prevent injector fouling and maintain optimal spray patterns.

-

Port Fuel Injection (PFI) Engines: To control intake valve deposits (IVD).

-

Diesel Engines: To keep injectors clean and prevent the formation of internal diesel injector deposits (IDID).

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Mannich Base Detergent

This protocol describes the synthesis of a Mannich base detergent from this compound, formaldehyde, and a polyamine (e.g., tetraethylenepentamine - TEPA).

Materials:

-

This compound

-

Formaldehyde (37% solution in water or paraformaldehyde)

-

Tetraethylenepentamine (TEPA)

-

High-boiling aromatic solvent (e.g., Aromatic 150) as a diluent

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, thermometer, condenser, and a Dean-Stark trap for water removal

Procedure:

-

Charging the Reactor: Charge the reaction vessel with this compound and the aromatic solvent. The solvent can be used at 15% to 45% by weight to control viscosity.[1]

-

Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heating and Amine Addition: Begin stirring and heat the mixture to 90-150°C.[1]

-